

The Role of Octanoylcarnitine in Mitochondrial Metabolism: A Technical Guide

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Compound of Interest

Compound Name: Octanoylcarnitine

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Abstract

Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in mitochondrial energy metabolism. It serves as a crucial intermediate in the transport and oxidation of octanoic acid, an eight-carbon fatty acid. This technical guide provides an in-depth exploration of the function of **octanoylcarnitine** within the mitochondria, detailing its metabolic pathway, the enzymes involved, and its significance in both health and disease. The guide further presents key quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Mitochondrial fatty acid β -oxidation (FAO) is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated step in this process. While long-chain fatty acids require the carnitine shuttle, composed of carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), the metabolism of medium-chain fatty acids has distinct features. **Octanoylcarnitine** emerges as a key metabolite in the pathway of medium-chain fatty acid oxidation, and its study offers insights into mitochondrial function and dysfunction.

The Function of Octanoylcarnitine in Mitochondrial Metabolism

Octanoylcarnitine is an ester of carnitine and octanoic acid. Its primary function is to facilitate the transport of octanoyl-CoA into the mitochondrial matrix for subsequent β -oxidation. While medium-chain fatty acids can cross the inner mitochondrial membrane in their free form to some extent, their conversion to acylcarnitines significantly enhances their entry and subsequent oxidation.

Once inside the mitochondrial matrix, **octanoylcarnitine** is converted back to octanoyl-CoA by the enzyme carnitine octanoyltransferase (CROT) or, to a lesser extent, by carnitine acetyltransferase (CrAT). Octanoyl-CoA then enters the β -oxidation spiral, undergoing a series of four enzymatic reactions to yield acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.

In certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β -oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of **octanoylcarnitine** and other medium-chain acylcarnitines in the mitochondria, which can then be detected in the blood and urine, serving as a key diagnostic marker.^[1]

Quantitative Data

The following tables summarize key quantitative data related to **octanoylcarnitine** in mitochondrial metabolism.

Table 1: Plasma **Octanoylcarnitine** Concentrations

Condition	Analyte	Concentration (μmol/L)	Sample Type	Reference(s)
Healthy Newborns	Octanoylcarnitine	< 0.22	Dried Blood Spot	[2]
Healthy Adults	Octanoylcarnitine	0.04 - 0.4	Plasma	
MCAD Deficiency (Newborns)	Octanoylcarnitine	3.1 - 28.3 (Median: 8.4)	Dried Blood Spot	[2]
MCAD Deficiency (Older Patients)	Octanoylcarnitine	0.33 - 4.4 (Median: 1.57)	Dried Blood Spot	[2]

Table 2: Mitochondrial Oxygen Consumption Rates with **Octanoylcarnitine**

Tissue/Cell Type	Substrate	State 3 Respiration (nmol O ₂ /min/mg protein)	State 4 Respiration (nmol O ₂ /min/mg protein)	Reference(s)
Isolated Rat Kidney Mitochondria	10 μM Octanoylcarnitine	20 ± 1.7	16 ± 2.6	
Isolated Rat Kidney Mitochondria	10 μM Octanoylcarnitine + 2 mM Malate	~110	~48	[3]
Isolated Rat Kidney Mitochondria	10 μM Octanoylcarnitine + 5 mM Succinate	~380	~112	[3]

Table 3: Enzyme Kinetics for CPT2 and CrAT with Octanoyl-CoA

Enzyme	Substrate	Km (μM)	Vmax (nmol/min/mg protein)	Reference(s)
Carnitine Palmitoyltransferase II (CPT2)	Octanoyl-CoA	~5-15	-	
Carnitine Acetyltransferase (CrAT)	Octanoyl-CoA	24	-	[4]

Experimental Protocols

Measurement of Mitochondrial Respiration using High-Resolution Respirometry (Oroboros O2k)

This protocol outlines the measurement of **octanoylcarnitine**-supported respiration in isolated mitochondria.

Materials:

- Isolated mitochondria
- Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.
- Substrates and Inhibitors: **Octanoylcarnitine**, Malate, ADP, Oligomycin, FCCP, Rotenone, Antimycin A.

Procedure:

- Chamber Preparation: Calibrate the Oroboros O2k chambers with MiR05 at 37°C.
- Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.05 - 0.1 mg/mL) to each chamber.

- Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
 - State 2 (Leak Respiration): Add malate (2 mM) to provide a source of oxaloacetate.
 - State 2 with **Octanoylcarnitine**: Add **octanoylcarnitine** (e.g., 10-20 μ M) to initiate fatty acid oxidation-supported leak respiration.
 - State 3 (Oxidative Phosphorylation): Add ADP (e.g., 2.5 mM) to stimulate ATP synthesis.
 - State 4o (Oligomycin-induced Leak): Add oligomycin (e.g., 2.5 μ g/mL) to inhibit ATP synthase and measure leak respiration in the presence of substrate.
 - ETS Capacity (Uncoupled Respiration): Titrate FCCP (e.g., in 0.5 μ M steps) to uncouple the electron transport system (ETS) from ATP synthesis and measure the maximum respiratory capacity.
 - Complex I Inhibition: Add rotenone (0.5 μ M) to inhibit Complex I.
 - Complex III Inhibition: Add antimycin A (2.5 μ M) to inhibit Complex III and measure residual oxygen consumption (ROX).

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the quantification of **octanoylcarnitine** in biological samples.

Materials:

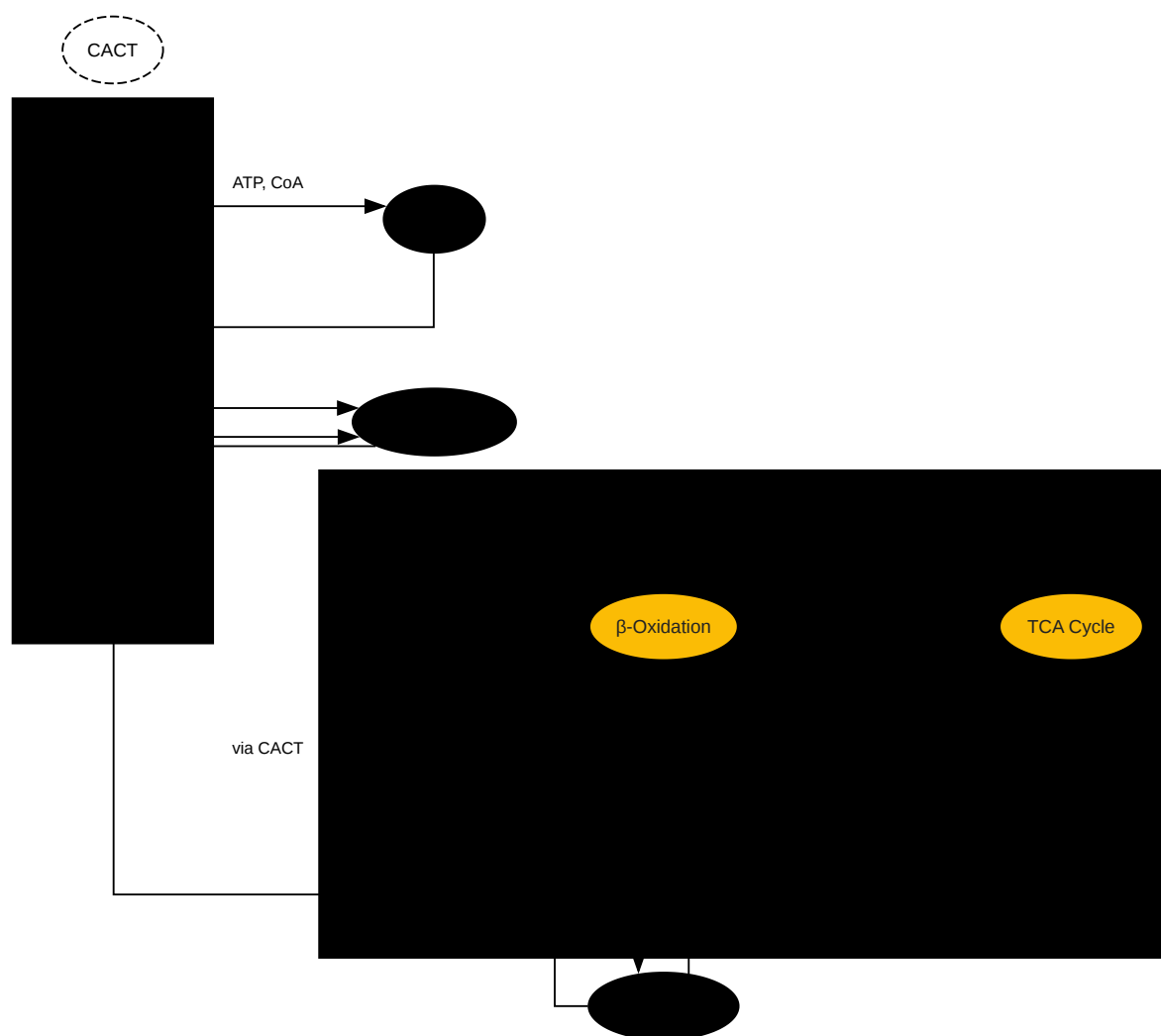
- Plasma, serum, or dried blood spot sample.
- Internal standard (e.g., deuterated **octanoylcarnitine**).
- Methanol for protein precipitation.
- n-butanol with 3N HCl for derivatization.
- Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - To a plasma/serum sample, add the internal standard and precipitate proteins with cold methanol.
 - For dried blood spots, punch out a small disc and extract with a methanol solution containing the internal standard.
- Derivatization: Evaporate the supernatant and derivatize the acylcarnitines to their butyl esters by heating with butanolic HCl.
- MS/MS Analysis:
 - Reconstitute the dried sample in the mobile phase.
 - Inject the sample into the mass spectrometer.
 - Analyze using electrospray ionization in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify **octanoylcarnitine**. The precursor ion for butylated **octanoylcarnitine** is m/z 358.4, which fragments to a product ion of m/z 85.
- Data Analysis: Quantify the concentration of **octanoylcarnitine** by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

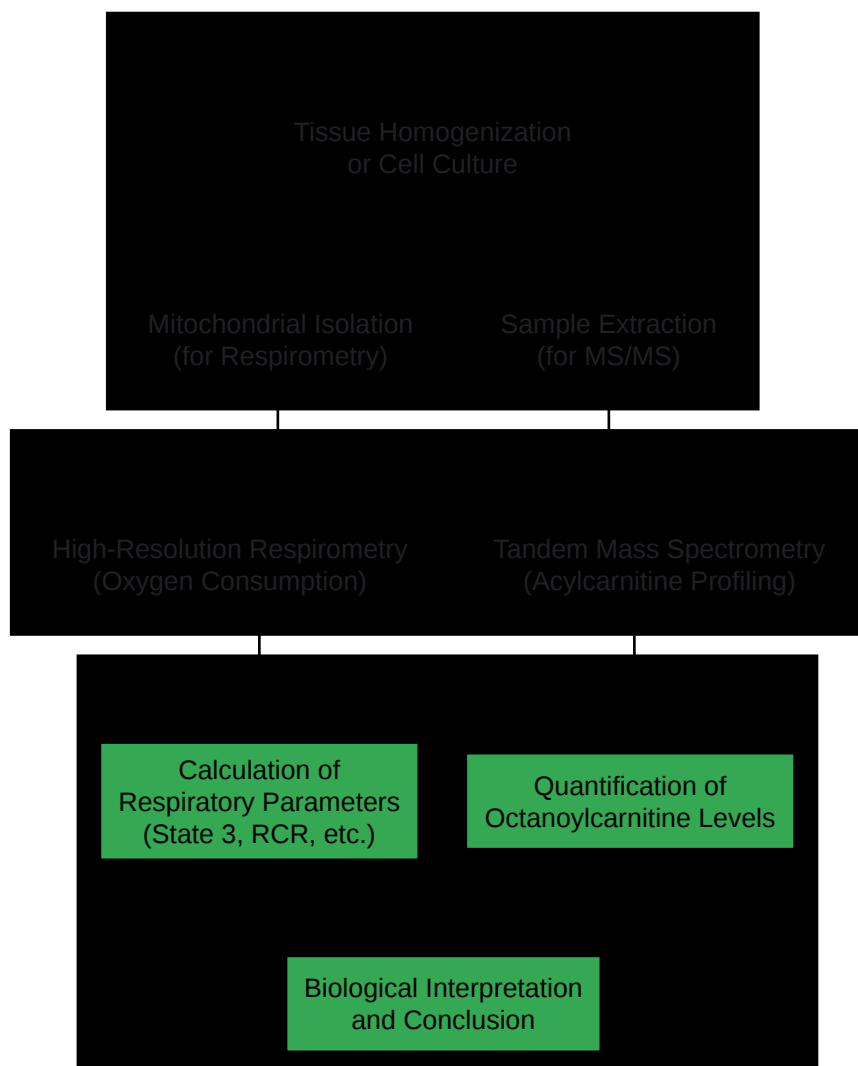
Metabolic Pathway of Octanoylcarnitine



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Caption: Metabolic pathway of **octanoylcarnitine**.

Experimental Workflow for Studying Octanoylcarnitine Metabolism



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Caption: Experimental workflow for **octanoylcarnitine** analysis.

Conclusion

Octanoylcarnitine is a vital metabolite in mitochondrial fatty acid metabolism, playing a key role in the transport and oxidation of medium-chain fatty acids. Its measurement provides a valuable tool for diagnosing and understanding metabolic disorders related to fatty acid oxidation. The experimental protocols and data presented in this guide offer a comprehensive

resource for researchers and drug development professionals. A thorough understanding of the function and regulation of **octanoylcarnitine** will be instrumental in developing novel therapeutic strategies for a range of metabolic diseases.

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